Cas no 863667-95-2 (2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-5-carboxylic acid)
2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- <br>2,4-dioxo-7-phenyl-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-car boxylic acid
- 2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-5-carboxylic acid
- 2,4-dioxo-7-phenyl-1-propylpyrido[2,3-d]pyrimidine-5-carboxylic acid
- 863667-95-2
- HMS1744M22
- SR-01000073998
- 2,4-dioxo-7-phenyl-1-propyl-3H-pyrido[2,3-d]pyrimidine-5-carboxylic acid
- Z98637436
- NJB66795
- EN300-14145
- 2,4-dioxo-7-phenyl-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid
- 2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylicacid
- AB00741561-01
- 2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid
- SR-01000073998-1
- AKOS034769758
- CS-0234398
-
- Inchi: 1S/C17H15N3O4/c1-2-8-20-14-13(15(21)19-17(20)24)11(16(22)23)9-12(18-14)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,22,23)(H,19,21,24)
- InChI Key: GLAUQFHURQLJCP-UHFFFAOYSA-N
- SMILES: O=C1NC(C2=C(C(=O)O)C=C(C3C=CC=CC=3)N=C2N1CCC)=O
Computed Properties
- Exact Mass: 325.10625597Da
- Monoisotopic Mass: 325.10625597Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 518
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 99.6Ų
2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AV31115-2.5g |
2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid |
863667-95-2 | 97% | 2.5g |
$499.00 | 2024-04-19 | |
| A2B Chem LLC | AV31115-5g |
2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid |
863667-95-2 | 97% | 5g |
$720.00 | 2024-04-19 | |
| A2B Chem LLC | AV31115-10g |
2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid |
863667-95-2 | 97% | 10g |
$1050.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305068-50mg |
2,4-Dioxo-7-phenyl-1-propyl-1h,2h,3h,4h-pyrido[2,3-d]pyrimidine-5-carboxylic acid |
863667-95-2 | 95% | 50mg |
¥1216.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305068-100mg |
2,4-Dioxo-7-phenyl-1-propyl-1h,2h,3h,4h-pyrido[2,3-d]pyrimidine-5-carboxylic acid |
863667-95-2 | 95% | 100mg |
¥2106.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305068-250mg |
2,4-Dioxo-7-phenyl-1-propyl-1h,2h,3h,4h-pyrido[2,3-d]pyrimidine-5-carboxylic acid |
863667-95-2 | 95% | 250mg |
¥2991.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305068-500mg |
2,4-Dioxo-7-phenyl-1-propyl-1h,2h,3h,4h-pyrido[2,3-d]pyrimidine-5-carboxylic acid |
863667-95-2 | 95% | 500mg |
¥4089.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305068-1g |
2,4-Dioxo-7-phenyl-1-propyl-1h,2h,3h,4h-pyrido[2,3-d]pyrimidine-5-carboxylic acid |
863667-95-2 | 95% | 1g |
¥4855.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305068-2.5g |
2,4-Dioxo-7-phenyl-1-propyl-1h,2h,3h,4h-pyrido[2,3-d]pyrimidine-5-carboxylic acid |
863667-95-2 | 95% | 2.5g |
¥11088.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305068-5g |
2,4-Dioxo-7-phenyl-1-propyl-1h,2h,3h,4h-pyrido[2,3-d]pyrimidine-5-carboxylic acid |
863667-95-2 | 95% | 5g |
¥14040.00 | 2024-04-28 |
2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-5-carboxylic acid Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-5-carboxylic acid
Introduction to 2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-5-carboxylic acid (CAS No. 863667-95-2)
2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-5-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 863667-95-2, is a complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrido-pyrimidine class of scaffolds, which are well-known for their structural versatility and biological activity. The presence of multiple functional groups, including a dioxo moiety and a carboxylic acid group, makes this molecule a promising candidate for further investigation in drug discovery and development.
The structural framework of 2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-5-carboxylic acid consists of two fused pyrimidine rings connected through a pyridine ring. The dioxo group at the 2-position and the carboxylic acid group at the 5-position introduce significant electrophilic and nucleophilic centers, respectively. These functional groups not only contribute to the compound's reactivity but also provide potential sites for interaction with biological targets. The phenyl substituent at the 7-position further enhances the molecule's complexity and may influence its pharmacokinetic properties.
In recent years, there has been growing interest in pyrido-pyrimidine derivatives due to their demonstrated efficacy in various therapeutic areas. These compounds have shown promise as inhibitors of kinases and other enzymes involved in cancer signaling pathways. For instance, derivatives of pyrido-pyrimidines have been investigated for their ability to modulate tyrosine kinase activity, which is crucial in the regulation of cell growth and proliferation. The specific arrangement of atoms in 2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-5-carboxylic acid may confer unique properties that make it an attractive scaffold for designing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The combination of structural features such as the dioxo group and the carboxylic acid moiety suggests that it may exhibit both binding affinity and metabolic stability. These characteristics are essential for a drug candidate to interact effectively with its target while maintaining sufficient duration in circulation. Furthermore, the presence of a propyl side chain at the 1-position introduces additional conformational flexibility, which can be exploited to optimize binding interactions with biological targets.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. Pyrido-pyrimidines have been particularly studied for their role in inhibiting enzymes such as Janus kinases (JAKs), which are implicated in inflammatory diseases and cancer. The structural motif of 2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-5-carboxylic acid aligns well with known pharmacophores that bind to these enzymes. This alignment suggests that it may serve as a valuable starting point for developing inhibitors with improved selectivity and efficacy.
The synthesis of 2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-5-carboxylic acid presents both challenges and opportunities for synthetic chemists. The construction of the fused pyrido-pyrimidine core requires careful selection of reaction conditions and reagents to ensure high yield and purity. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to construct complex heterocyclic frameworks efficiently. Additionally, computational methods can aid in predicting optimal synthetic routes by modeling reaction mechanisms and predicting product outcomes.
The biological evaluation of this compound is another critical aspect of its study. Initial assays may focus on assessing its interaction with target enzymes or receptors using biochemical assays such as enzyme inhibition assays or surface plasmon resonance (SPR) studies. These experiments can provide insights into the compound's binding affinity and mode of action. Furthermore, cellular-based assays can be employed to evaluate its effects on downstream signaling pathways relevant to diseases such as cancer or inflammation.
In conclusion,2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-5-carboxylic acid (CAS No.863667-95-2) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. Further investigation into its synthesis、biological activity,and pharmacokinetic properties will be essential in determining its suitability for clinical applications.
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